Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds containing a three-ring system with nitrogen at the central ring. This specific compound is characterized by the presence of a 3,5-dimethylphenyl group and a tributylstannyl group attached to the acridine core. These modifications impart unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving suitable precursors such as diphenylamine and formaldehyde.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the electrophilic aromatic substitution reaction where the acridine core is reacted with 3,5-dimethylbenzene under acidic conditions.
Attachment of the Tributylstannyl Group: The final step involves the stannylation reaction, where the 9-position of the acridine core is functionalized with a tributylstannyl group using tributyltin chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding acridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Acridine oxides.
Reduction: Reduced acridine derivatives.
Substitution: Functionalized acridine derivatives with various substituents replacing the tributylstannyl group.
Wissenschaftliche Forschungsanwendungen
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. Additionally, it can form complexes with proteins, affecting their function and stability. The tributylstannyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine, 9-phenyl-: Lacks the 3,5-dimethylphenyl and tributylstannyl groups, resulting in different chemical properties and applications.
Acridine, 3-(4-methylphenyl)-9-(tributylstannyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Acridine, 3-(3,5-dimethylphenyl)-9-methyl-: Contains a methyl group instead of the tributylstannyl group.
Uniqueness
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- is unique due to the presence of both the 3,5-dimethylphenyl and tributylstannyl groups. These modifications enhance its chemical reactivity, biological activity, and potential applications in various fields. The combination of these groups imparts distinct properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
884323-19-7 |
---|---|
Molekularformel |
C33H43NSn |
Molekulargewicht |
572.4 g/mol |
IUPAC-Name |
tributyl-[3-(3,5-dimethylphenyl)acridin-9-yl]stannane |
InChI |
InChI=1S/C21H16N.3C4H9.Sn/c1-14-9-15(2)11-19(10-14)16-7-8-18-12-17-5-3-4-6-20(17)22-21(18)13-16;3*1-3-4-2;/h3-11,13H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
UJVWSGMTUXGLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C=CC(=CC2=NC3=CC=CC=C31)C4=CC(=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.